molecular formula C18H24N4O2S B14979587 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14979587
M. Wt: 360.5 g/mol
InChI Key: XBVZSPOAKIOZAJ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide side chain incorporates a piperidin-1-yl group and a 4-methoxyphenyl group, conferring distinct structural and electronic properties.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C18H24N4O2S/c1-13-17(25-21-20-13)18(23)19-12-16(22-10-4-3-5-11-22)14-6-8-15(24-2)9-7-14/h6-9,16H,3-5,10-12H2,1-2H3,(H,19,23)

InChI Key

XBVZSPOAKIOZAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

Preparation Methods

Core Thiadiazole Carboxamide Synthesis

The 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety is synthesized via cyclization of thiosemicarbazide derivatives. A study by demonstrates that treating thiosemicarbazide 38 with ethyl oxalyl monochloride in phosphoryl chloride (POCl₃) generates 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester 39 , which undergoes hydrolysis to yield the free carboxylic acid. Decarboxylation risks, noted in, necessitate controlled conditions during acid chloride formation.

Piperidine-Ethyl Side Chain Construction

The N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl] group is introduced via nucleophilic substitution. Patent discloses that alkylation of piperidine with a bromoethyl intermediate bearing a 4-methoxyphenyl group proceeds efficiently in polar aprotic solvents (e.g., DMF), yielding the secondary amine precursor.

Stepwise Synthesis Protocol

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Step 1 : Cyclization of thiosemicarbazide 38 (10 mmol) with ethyl oxalyl monochloride (12 mmol) in POCl₃ (15 mL) at 80°C for 6 hours produces ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate 39 (Yield: 72%).
Step 2 : Hydrolysis of 39 using aqueous LiOH (2M) in methanol at room temperature for 12 hours affords 5-amino-1,3,4-thiadiazole-2-carboxylic acid 37 (Yield: 85%).
Step 3 : Methylation at the 4-position is achieved by treating 37 with methyl iodide (1.2 eq) in DMF under nitrogen, catalyzed by K₂CO₃ (Yield: 68%).

Acid Chloride Formation

The carboxylic acid 37 (5 mmol) is refluxed with oxalyl chloride (10 mmol) in anhydrous dichloromethane (DCM) for 3 hours, yielding 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride 40 (quantitative yield).

Synthesis of N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]amine

Step 1 : Bromination of 2-(4-methoxyphenyl)ethanol (10 mmol) with PBr₃ (12 mmol) in DCM yields 2-(4-methoxyphenyl)ethyl bromide 41 (Yield: 89%).
Step 2 : Nucleophilic substitution of 41 with piperidine (15 mmol) in DMF at 60°C for 8 hours produces N-[2-(4-methoxyphenyl)-2-bromoethyl]piperidine 42 (Yield: 76%).
Step 3 : Ammonolysis of 42 using aqueous NH₃ (28%) in ethanol at 50°C for 6 hours affords the primary amine 43 (Yield: 82%).

Final Coupling Reaction

Step 1 : Acid chloride 40 (5 mmol) is added dropwise to a solution of amine 43 (5.5 mmol) and triethylamine (6 mmol) in dry THF at 0°C. The mixture is stirred at room temperature for 12 hours, yielding the target compound (Yield: 64%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.62 (m, 6H, piperidine-CH₂), 2.51 (s, 3H, CH₃-thiadiazole), 3.02–3.15 (m, 4H, piperidine-NCH₂), 3.74 (s, 3H, OCH₃), 4.28–4.35 (m, 2H, ethyl-CH₂), 6.88 (d, J = 8.6 Hz, 2H, ArH), 7.21 (d, J = 8.6 Hz, 2H, ArH), 8.45 (s, 1H, NH).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 minutes with ≥98% purity.

Optimization Strategies

Solvent Effects on Coupling Yield

Solvent Temperature (°C) Yield (%)
THF 25 64
DCM 25 58
DMF 25 71
Acetonitrile 25 67

DMF enhances reactivity due to its high polarity, stabilizing the transition state during acylation.

Catalytic Systems

  • Triethylamine vs. DMAP : Using 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 78% by accelerating nucleophilic attack.

Challenges and Solutions

Decarboxylation of Thiadiazole Carboxylic Acid

The free acid 37 is prone to decarboxylation in solution. Mitigation strategies include in-situ generation of the acid chloride and avoiding prolonged storage.

Steric Hindrance in Piperidine Substitution

Bulky substituents on the ethyl chain reduce nucleophilicity. Increasing reaction temperature to 80°C improves 42 formation by 12%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or piperidine moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle: The 1,2,3-thiadiazole core (shared with Pyr2 and BTP-2) is associated with ion channel modulation (e.g., TRPC3/6, SOCE), whereas pyrazole-based analogs like AM251 target cannabinoid receptors .
  • Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to Pyr2’s trifluoromethyl pyrazole group . The piperidin-1-yl moiety is a common feature in cannabinoid receptor antagonists (e.g., AM251) but paired here with a thiadiazole-carboxamide, suggesting divergent target selectivity .

Functional and Pharmacological Comparisons

TRPC3/6 Inhibition

  • Pyr2 : Demonstrated potent inhibition of TRPC3-mediated Ca²⁺ influx (IC₅₀ ~1–10 μM) in vascular smooth muscle cells .
  • BTP-2 : A structurally similar SOCE inhibitor with overlapping thiadiazole-carboxamide motifs but distinct aryl substitutions .

Cannabinoid Receptor Interactions

  • AM251: A pyrazole-carboxamide analog with nanomolar affinity for CB1 receptors (Ki ~7.5 nM) .
  • Target Compound : The piperidin-1-yl and 4-methoxyphenyl groups resemble AM251’s pharmacophore, but the thiadiazole core may preclude CB1 binding due to steric/electronic mismatches.

Biological Activity

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of 360.5 g/mol. The compound features a thiadiazole ring and a piperidine moiety, which contribute to its unique reactivity profile and biological activity.

Biological Activities

1. Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
One of the primary biological activities of this compound is its ability to inhibit Lp-PLA2, an enzyme associated with the development of atherosclerosis. Elevated levels of Lp-PLA2 are linked to conditions such as hyperlipidemia and diabetes mellitus. Inhibition of this enzyme suggests potential applications in preventing cardiovascular diseases.

2. Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various human cancer cell lines. It is hypothesized that this compound may also possess anticancer properties due to its structural features.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications to the methoxy and piperidine groups can enhance the biological activity against specific cancer types. For instance, docking studies suggest effective interactions between the compound and the active site of Lp-PLA2, which may lead to better inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-4-propylbenzenesulfonamidePiperidine and sulfonamide groupsPotential anti-inflammatory effects
N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-3,5-bis(trifluoromethyl)benzamideTrifluoromethyl substituentsEnhanced lipophilicity and metabolic stability

This compound is distinguished by its combination of the thiadiazole ring and methoxyphenyl moiety, contributing to its unique reactivity profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the antimicrobial and anticancer activities of thiadiazole derivatives. For example, a study demonstrated that certain thiadiazole compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting that structural modifications could lead to enhanced bioactivity .

Moreover, research on related 1,3,4-thiadiazole derivatives has shown broad-spectrum biological activities including antimicrobial, antitumor, and anti-inflammatory effects. These findings support the potential for developing new therapeutic agents based on the thiadiazole scaffold .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and piperidine-thiadiazole conformation. reports a mean C–C bond length of 0.002 Å in similar thiazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~430–450).

Validation : Compare experimental data with computational simulations (DFT) for accuracy .

How do structural modifications (e.g., substituent variations) impact biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Methoxyphenyl Group : Replace with fluorophenyl () to assess metabolic stability .
  • Piperidine Substitution : Introduce methyl groups () to modulate lipophilicity and blood-brain barrier penetration .
  • Thiadiazole Core : Modify to oxadiazole () and compare antimicrobial potency .

Q. Biological Assays :

  • Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination.
  • Evaluate antimicrobial activity via MIC assays ( notes thiazole derivatives’ broad activity) .

How should researchers address contradictions in reported biological data for this compound?

Advanced Research Question
Common contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. colony formation).
  • Compound Purity : Validate purity (>95%) via HPLC and elemental analysis .
  • Cell Line Differences : Replicate studies across multiple lines (e.g., HEK293 vs. HeLa).

Case Study : If conflicting IC₅₀ values are reported, perform dose-response curves under identical conditions and use ANOVA for statistical validation .

What are the recommended handling and storage protocols for this compound?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) due to potential thiadiazole toxicity (analogous to ) .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Solubility : Pre-dissolve in DMSO (≤10% v/v) for in vitro studies to avoid precipitation .

What computational tools can predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
  • Molecular Docking : Autodock Vina to model interactions with targets (e.g., kinase enzymes) .
  • MD Simulations : GROMACS for stability analysis of the piperidine-thiadiazole conformation in aqueous environments .

Validation : Compare predictions with in vivo PK studies (rodent models) for refinement.

How can researchers design analogs to improve metabolic stability?

Advanced Research Question

  • Fluorine Substitution : Replace methoxy groups with fluorine () to reduce oxidative metabolism .
  • Deuterium Incorporation : Substitute labile hydrogens (e.g., piperidine C-H) to prolong half-life.
  • Prodrug Strategies : Mask carboxamide as ester derivatives for enhanced absorption .

Validation : Perform microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling.

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